8-Hydroxy-1-azaspiro[4.5]decan-2-one is a spirocyclic compound that features a unique structural arrangement, combining elements of a lactam and a spiro junction. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. Its molecular formula is , and it has a molecular weight of .
This compound falls under the category of spirocyclic compounds, which are characterized by their distinct spiro junctions connecting two or more rings. It is classified as an aza-lactam, indicating the presence of a nitrogen atom within the lactam ring structure. The compound's synthesis and properties have been the subject of various studies, highlighting its significance in organic chemistry and pharmacology .
The synthesis of 8-hydroxy-1-azaspiro[4.5]decan-2-one typically involves several key steps:
The molecular structure of 8-hydroxy-1-azaspiro[4.5]decan-2-one can be represented by the following data:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | |
IUPAC Name | 8-Hydroxy-1-azaspiro[4.5]decan-2-one |
InChI | InChI=1S/C10H18N2O/c11-7-8-1-4-10(5-2-8)6-3-9(13)12-10/h8H,1-7,11H2,(H,12,13) |
InChI Key | QCYIGDHZNNHBST-UHFFFAOYSA-N |
Canonical SMILES | C1CC2(CCC1CN)CCC(=O)N2 |
This structure indicates a complex arrangement that contributes to its unique chemical properties .
8-Hydroxy-1-azaspiro[4.5]decan-2-one can undergo various chemical transformations:
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction . The specific conditions—such as solvent type, temperature, and catalysts—play crucial roles in determining the reaction pathways and yields.
The mechanism of action for 8-hydroxy-1-azaspiro[4.5]decan-2-one is not fully elucidated but is believed to involve interactions at the molecular level that affect biological pathways relevant to its antimicrobial and anticancer activities. The compound's unique structure allows it to engage with biological targets effectively, potentially disrupting normal cellular functions or pathways .
The physical properties of 8-hydroxy-1-azaspiro[4.5]decan-2-one include:
Chemical properties include:
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can provide insights into its structural characteristics, while Infrared (IR) spectroscopy can identify functional groups present in the molecule .
8-Hydroxy-1-azaspiro[4.5]decan-2-one has several significant applications in scientific research:
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1